Cas no 1131737-01-3 ((2s)-1,1,1-trifluoro-3-methylbutan-2-amine)

(2S)-1,1,1-Trifluoro-3-methylbutan-2-amine is a chiral amine compound featuring a trifluoromethyl group and a branched alkyl chain. Its stereospecific (S)-configuration makes it valuable in asymmetric synthesis and pharmaceutical applications, where enantiopurity is critical. The trifluoromethyl group enhances metabolic stability and lipophilicity, potentially improving bioavailability in drug development. This compound serves as a versatile intermediate for constructing fluorinated bioactive molecules, agrochemicals, and specialty materials. Its structural features, including the sterically hindered amine, may influence reactivity and selectivity in catalytic processes. The compound is typically handled under inert conditions due to the amine's sensitivity. High-purity grades are available for research and industrial use, with applications in medicinal chemistry and material science.
(2s)-1,1,1-trifluoro-3-methylbutan-2-amine structure
1131737-01-3 structure
Product Name:(2s)-1,1,1-trifluoro-3-methylbutan-2-amine
CAS No:1131737-01-3
MF:C5H10F3N
MW:141.134811878204
CID:1201346
PubChem ID:40427079
Update Time:2025-06-13

(2s)-1,1,1-trifluoro-3-methylbutan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2s)-1,1,1-trifluoro-3-methylbutan-2-amine
    • AS-32874
    • (S)-1,1,1,-trifluoro-3-methyl-2-butylamine
    • L-2-AMINO-1,1,1-TRIFLUORO-3-(METHYL)BUTANE
    • (S)-1,1,1-TRIFLUORO-3-METHYLBUTAN-2-AMINE
    • SCHEMBL3499706
    • 2-Butanamine, 1,1,1-trifluoro-3-methyl-, (2S)-
    • l-2-amino-1,1,1-trifluoro-3-(methyl)butane, AldrichCPR
    • EN300-171132
    • AKOS006346543
    • D-2-Amino-1,1,1-trifluoro-3-(methyl)butane
    • DTXSID70654236
    • (S)-1,1,1-Trifluoro-3-methyl-2-butylamine
    • 1131737-01-3
    • MFCD04972666
    • MDL: MFCD04972666
    • Inchi: 1S/C5H10F3N/c1-3(2)4(9)5(6,7)8/h3-4H,9H2,1-2H3/t4-/m0/s1
    • InChI Key: YGGUXSPKQBCCRM-BYPYZUCNSA-N
    • SMILES: FC([C@H](C(C)C)N)(F)F

Computed Properties

  • Exact Mass: 141.07653381g/mol
  • Monoisotopic Mass: 141.07653381g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 86.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 108.8±35.0 °C at 760 mmHg
  • Flash Point: 29.2±10.6 °C
  • Vapor Pressure: 25.5±0.2 mmHg at 25°C

(2s)-1,1,1-trifluoro-3-methylbutan-2-amine Security Information

(2s)-1,1,1-trifluoro-3-methylbutan-2-amine Pricemore >>

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Additional information on (2s)-1,1,1-trifluoro-3-methylbutan-2-amine

Introduction to (2S)-1,1,1-trifluoro-3-methylbutan-2-amine (CAS No. 1131737-01-3)

(2S-1,1,1-trifluoro-3-methylbutan-2-amine) is a fluorinated amine derivative with significant applications in the field of pharmaceuticals and agrochemicals. This compound, identified by its CAS number 1131737-01-3, has garnered attention due to its unique structural properties and versatile reactivity. The presence of fluorine atoms in its molecular structure imparts distinct chemical characteristics, making it a valuable building block for the synthesis of more complex molecules.

The compound belongs to the class of chiral amines, which are crucial in the development of enantiomerically pure drugs. The stereochemistry at the 2S configuration plays a pivotal role in determining the biological activity and pharmacokinetic properties of the resulting pharmaceutical agents. Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for this compound, facilitating its integration into various drug discovery programs.

In the realm of pharmaceutical research, (2S)-1,1,1-trifluoro-3-methylbutan-2-amine has been explored as a key intermediate in the synthesis of novel therapeutic agents. Its fluorinated backbone enhances metabolic stability and bioavailability, which are critical factors in drug design. For instance, fluorinated amines have shown promise in the development of antiviral and anticancer drugs due to their ability to modulate enzyme activity and receptor binding affinity.

Recent studies have highlighted the compound's potential in the design of protease inhibitors, which are essential for treating various inflammatory and infectious diseases. The fluorine atoms in its structure contribute to increased lipophilicity and resistance to enzymatic degradation, making it an attractive candidate for further medicinal chemistry optimization. Researchers have leveraged computational modeling and high-throughput screening techniques to identify derivatives of this compound with enhanced pharmacological profiles.

The agrochemical industry has also benefited from the use of (2S)-1,1,1-trifluoro-3-methylbutan-2-amine. Its structural features make it a suitable precursor for developing novel pesticides and herbicides that exhibit improved efficacy and environmental safety. Fluorinated compounds are known for their enhanced stability against degradation, which translates to prolonged activity in the field. This property is particularly valuable in sustainable agriculture practices where long-lasting solutions are preferred.

The synthesis of this compound typically involves multi-step organic reactions, including fluorination and stereoselective transformations. Advances in catalytic methods have enabled more efficient routes to achieve high yields of enantiomerically pure (2S)-1,1,1-trifluoro-3-methylbutan-2-amine. These improvements have not only reduced production costs but also minimized environmental impact by optimizing waste management and energy consumption.

In conclusion, (2S)-1,1,1-trifluoro-3-methylbutan-2-amine (CAS No. 1131737-01-3) represents a significant advancement in synthetic chemistry with broad applications across pharmaceuticals and agrochemicals. Its unique structural attributes and reactivity make it a cornerstone in the development of next-generation therapeutics and sustainable agricultural solutions. As research continues to uncover new methodologies for its synthesis and application, this compound is poised to play an even greater role in addressing global health and food security challenges.

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